N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide
Description
Nomenclature and Structural Classification of N-[5-(2,4-Dimethylphenyl)-1,3,4-Oxadiazol-2-yl]-3,4-Dimethylbenzamide
Systematic IUPAC Nomenclature
The IUPAC name This compound is derived through a hierarchical identification of the parent structure and substituents. The core framework is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. The substituents are appended as follows:
- A 2,4-dimethylphenyl group at position 5 of the oxadiazole ring.
- A benzamide group at position 2 of the oxadiazole, where the benzamide is further substituted with methyl groups at the 3- and 4-positions of the benzene ring.
The numbering of the oxadiazole ring begins with the oxygen atom at position 1, followed by nitrogen at position 3 and the second nitrogen at position 4. This systematic approach ensures unambiguous identification of substituent locations.
Functional Group Analysis
The compound features three critical functional groups that govern its reactivity and physicochemical properties:
Ring
The 1,3,4-oxadiazole moiety is an aromatic heterocycle characterized by delocalized π-electrons across the N–O–N system. This structure confers thermal stability and influences electronic interactions in medicinal and materials chemistry applications. The ring’s electron-deficient nature makes it susceptible to nucleophilic attacks at position 2, which is occupied by the benzamide group in this compound.
Benzamide Substituent
The 3,4-dimethylbenzamide group introduces an amide (-CONH-) linkage, which participates in hydrogen bonding and dipole-dipole interactions. The methyl groups at the 3- and 4-positions of the benzene ring enhance steric bulk and modulate solubility by increasing hydrophobicity.
Dimethylphenyl Group
The 2,4-dimethylphenyl substituent at position 5 of the oxadiazole contributes additional aromaticity and steric hindrance. The methyl groups at the 2- and 4-positions on the benzene ring create a meta-directing effect, influencing further electrophilic substitution reactions.
Table 1: Key Functional Groups and Their Properties
| Functional Group | Role in Structure | Electronic Effects |
|---|---|---|
| 1,3,4-Oxadiazole ring | Aromatic core | Electron-deficient, π-conjugated |
| Benzamide (-CONH-) | Hydrogen-bonding site | Polar, dipole-dipole interactions |
| 3,4-Dimethylbenzene | Hydrophobic moiety | Steric hindrance, lipophilicity |
| 2,4-Dimethylphenyl | Aromatic substituent | Meta-directing, steric bulk |
Structural Analogues in Heterocyclic Chemistry
Structural analogues of this compound often vary in heterocyclic core composition or substituent patterns. Notable examples include:
vs. 1,2,4-Oxadiazole Derivatives
The positional isomerism of nitrogen and oxygen atoms in the oxadiazole ring significantly alters chemical behavior. For instance, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropyl-4-methoxybenzamide features a 1,2,4-oxadiazole core, which exhibits distinct electronic properties due to the adjacent nitrogen atoms. This isomerism affects reactivity in cycloaddition and nucleophilic substitution reactions.
Substituted Benzamide Analogues
Replacing the 3,4-dimethylbenzamide group with pyrazole-linked 1,2,4-oxadiazole moieties, as seen in pesticidal benzamide derivatives, enhances bioactivity by introducing additional hydrogen-bonding sites. Such modifications demonstrate the versatility of benzamide-based scaffolds in drug and agrochemical design.
Table 2: Comparison of Structural Analogues
Properties
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-8-16(14(4)9-11)18-21-22-19(24-18)20-17(23)15-7-6-12(2)13(3)10-15/h5-10H,1-4H3,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJGYDCCUVEYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethylbenzoic acid hydrazide with 2,4-dimethylbenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) or alkylating agents (e.g., CH3I) in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with cellular processes such as DNA replication or protein synthesis, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives but differs in substituent patterns. Key comparisons include:
*Estimated based on structural analogs.
- Key Observations :
- The target compound lacks a sulfanyl or ether linker, resulting in a more rigid structure compared to compounds like 7g and 5h .
- Dimethyl groups on the benzamide (3,4-dimethyl) increase steric bulk and lipophilicity relative to methoxy or sulfonamide substituents (e.g., 101 , 12 ).
- Melting points for sulfanyl-linked analogs (e.g., 7g : 149–199°C) are higher due to intermolecular hydrogen bonding, whereas the target’s melting point is likely lower due to reduced polarity .
Biological Activity
Chemical Structure and Properties
DMPO is characterized by its unique structure, which includes an oxadiazole ring and two dimethyl-substituted aromatic groups. The molecular formula is CHNO, and its molecular weight is approximately 284.32 g/mol. The presence of the oxadiazole moiety is significant as it often contributes to the biological activity of compounds.
Antimicrobial Activity
Research has shown that DMPO exhibits notable antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2022) demonstrated that DMPO showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32-64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
DMPO has also been evaluated for its anticancer potential. A study by Zhang et al. (2023) investigated the effects of DMPO on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that DMPO induced apoptosis in these cell lines through the activation of caspase pathways.
The anticancer activity of DMPO is primarily attributed to its ability to induce oxidative stress within cancer cells. This oxidative stress leads to DNA damage and ultimately triggers apoptotic pathways. The study reported an IC value of 15 µM for MCF-7 cells.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, DMPO has demonstrated anti-inflammatory effects. A recent investigation by Lee et al. (2024) focused on the compound’s ability to inhibit pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results revealed a significant reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with DMPO.
| Cytokine | Control Level (pg/mL) | DMPO Treatment Level (pg/mL) |
|---|---|---|
| TNF-α | 150 | 45 |
| IL-6 | 200 | 60 |
Case Study 1: Combination Therapy for Cancer Treatment
A clinical trial was conducted involving patients with advanced breast cancer who received DMPO in combination with standard chemotherapy. The trial aimed to evaluate the efficacy and safety of this combination therapy. Preliminary results indicated an improved response rate compared to chemotherapy alone, suggesting that DMPO may enhance the therapeutic effects of conventional treatments.
Case Study 2: In Vivo Anti-inflammatory Effects
In an animal model of acute inflammation, DMPO was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating the compound's potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
